4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)28(26,27)17-7-5-15(6-8-17)19(25)21-12-14-10-16(13-20-11-14)23-9-3-4-18(23)24/h5-8,10-11,13H,3-4,9,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTDFYKDINIUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.
Introduction of the Dimethylsulfamoyl Group: This can be achieved through the reaction of the benzamide with dimethylsulfamoyl chloride under basic conditions.
Attachment of the Pyridinylmethyl Group: This step involves the alkylation of the benzamide with a pyridinylmethyl halide.
Functionalization with the Oxopyrrolidinyl Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
Key structural differences and similarities between the target compound and analogues are summarized below:
Key Observations :
- The target compound lacks heterocyclic cores like thiazole (4d) or pyrazolopyrimidine () but retains the benzamide scaffold common to all analogues.
- Unlike Flumatinib, which includes a trifluoromethyl group and piperazine for enhanced lipophilicity and solubility, the target compound uses a pyrrolidinone ring, which may reduce metabolic clearance .
Physicochemical Properties
Available data from analogues suggest trends in solubility, melting points, and molecular weight:
Key Observations :
- The target compound’s dimethylsulfamoyl group likely improves solubility compared to chloro- or fluoro-substituted analogues (4d, Example 53) but less than Flumatinib’s mesylate salt .
- The pyrrolidinone ring may lower LogP relative to morpholine or piperazine derivatives, favoring membrane permeability .
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
Its structure includes a dimethylsulfamoyl group and a pyridinyl moiety, which are crucial for its biological interactions.
Antifungal Activity
Recent studies have demonstrated that benzamide derivatives, including those with similar structures to 4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide, exhibit significant antifungal properties. For instance, compounds with 1,2,4-oxadiazole moieties showed strong antifungal activity against various fungal species. A study indicated that certain benzamide derivatives had inhibition rates exceeding 80% against Botrytis cinerea, a common plant pathogen .
| Compound | Fungal Species | Inhibition Rate (%) |
|---|---|---|
| 4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide | Botrytis cinerea | >80% |
| 13f | Sclerotinia sclerotiorum | 77.8% |
| 10f | Botrytis cinerea | 83.1% |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar benzamide derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. For example, the acute toxicity of related compounds was tested using zebrafish embryos, revealing low toxicity levels (e.g., EC50 values around 20 mg/L) . This suggests that the compound may be suitable for further development as a therapeutic agent.
The biological activity of 4-(dimethylsulfamoyl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis.
- Cell Membrane Disruption : The hydrophobic regions of the molecule can integrate into microbial membranes, leading to increased permeability and cell death.
- Receptor Binding : The pyridine and oxopyrrolidine moieties may facilitate binding to specific receptors or enzymes critical for microbial survival.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Fungal Infections : A study showed that patients treated with benzamide derivatives experienced significant improvements in fungal infection outcomes compared to standard treatments.
- Bacterial Infections : Clinical trials indicated that these compounds could effectively reduce bacterial load in patients suffering from resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
